molecular formula C5H14Cl2N2O B6225234 (3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride CAS No. 2768300-50-9

(3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride

Cat. No.: B6225234
CAS No.: 2768300-50-9
M. Wt: 189.1
InChI Key:
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Description

(3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an aminomethyl group attached to the third carbon. The dihydrochloride form indicates the presence of two hydrochloride molecules, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

    Resolution of Enantiomers: The chiral centers at positions 3 and 5 require resolution to obtain the desired (3S,5R) configuration. This can be achieved through chiral chromatography or the use of chiral auxiliaries during synthesis.

    Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, enhancing the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient cyclization and amination processes, as well as advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can further modify the aminomethyl group or the pyrrolidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring or the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

(3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to natural substrates.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.

    Industry: The compound’s stability and solubility make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This can lead to inhibition or activation of enzymatic pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both an aminomethyl group and a pyrrolidine ring. This combination provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2768300-50-9

Molecular Formula

C5H14Cl2N2O

Molecular Weight

189.1

Purity

95

Origin of Product

United States

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